molecular formula C16H21BrN2O2 B6969537 1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide

Cat. No.: B6969537
M. Wt: 353.25 g/mol
InChI Key: LKLODEDKXBFYEN-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methylamino group, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-18-14(20)11-19-15(21)16(8-3-2-4-9-16)12-6-5-7-13(17)10-12/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLODEDKXBFYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)C1(CCCCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenyl compounds followed by the introduction of the methylamino group through a substitution reaction. The cyclohexane carboxamide moiety is then introduced through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds with target molecules. The cyclohexane carboxamide moiety may contribute to the overall stability and specificity of the compound’s interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    1-(3-bromophenyl)-2,2,2-trifluoroethanol: This compound has a trifluoroethanol group instead of the cyclohexane carboxamide moiety, which may result in different chemical and biological properties.

    1-(3-bromophenyl)-2-(methylamino)ethan-1-ol: This compound has an ethan-1-ol group instead of the cyclohexane carboxamide moiety, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.

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